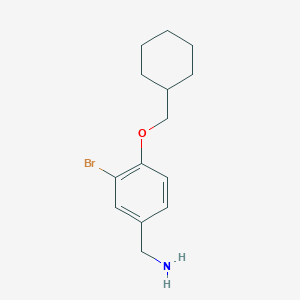

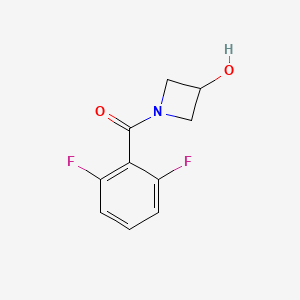

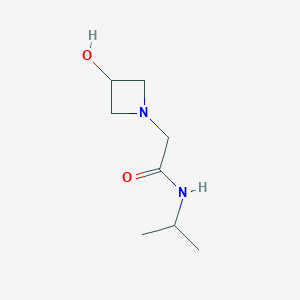

1-(3,5-Dimethylbenzoyl)azetidin-3-ol

Vue d'ensemble

Description

1-(3,5-Dimethylbenzoyl)azetidin-3-ol, also known as DMBA, is a synthetic organic compound with a variety of industrial and scientific applications. It is a white crystalline solid with a melting point of 87-89°C and is soluble in common organic solvents. DMBA is used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used as a reagent in various laboratory experiments and has been studied for its potential applications in biochemistry and physiology.

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Azetidine Derivatives

“1-(3,5-Dimethylbenzoyl)azetidin-3-ol” serves as a precursor in the synthesis of azetidine derivatives. These derivatives are valuable for their potential medicinal properties, particularly as intermediates in the development of novel pharmaceuticals . The compound’s reactivity allows for the introduction of various functional groups, which can lead to the discovery of new drugs with enhanced efficacy and reduced side effects.

Agriculture: Plant Sterilization

In agriculture, this compound has been explored for its use in selectively sterilizing the male parts of plants. This application is significant for controlling plant breeding and hybridization . By manipulating the fertility of plants, researchers can develop crops with desirable traits such as increased yield or disease resistance.

Material Science: Polymer Synthesis

The azetidine ring present in “1-(3,5-Dimethylbenzoyl)azetidin-3-ol” can be incorporated into polymers to modify their properties. This application is crucial in material science for creating polymers with specific characteristics like enhanced durability or flexibility . Such polymers have wide-ranging applications, including in the automotive, aerospace, and consumer goods industries.

Environmental Science: Eco-Friendly Solvents

Research in environmental science has identified azetidine derivatives as potential eco-friendly solvents. “1-(3,5-Dimethylbenzoyl)azetidin-3-ol” could be used to produce solvents that are less toxic and more biodegradable than traditional options . This is particularly important for reducing pollution and promoting sustainable industrial practices.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s structure allows it to act as an enzyme inhibitor. By binding to enzymes, it can regulate biochemical pathways, which is essential for understanding disease mechanisms and developing targeted therapies .

Pharmacology: Drug Delivery Systems

Finally, in pharmacology, “1-(3,5-Dimethylbenzoyl)azetidin-3-ol” could be utilized in drug delivery systems. Its molecular structure may be tailored to interact with biological membranes, enhancing the delivery of drugs to specific sites within the body . This application is vital for increasing the effectiveness of treatments and minimizing side effects.

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-9(2)5-10(4-8)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYKGDUQNNWORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylbenzoyl)azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine](/img/structure/B1468724.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468730.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468731.png)

![1-[(2-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468735.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468737.png)